3,6-Dichloropyridazine-4-carbonyl chloride

Descripción

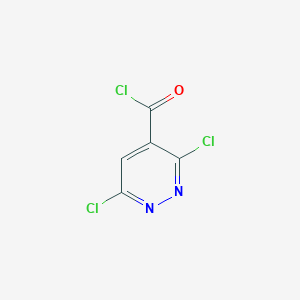

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dichloropyridazine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKIAJNNQAMSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215653 | |

| Record name | 3,6-Dichloropyridazine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-08-4 | |

| Record name | 3,6-Dichloro-4-pyridazinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropyridazine-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloropyridazine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dichloropyridazine 4 Carbonyl Chloride and Its Precursors

Multi-step Synthetic Routes to 3,6-Dichloropyridazine-4-carbonyl Chloride

The formation of this compound is not a singular reaction but the culmination of a synthetic sequence. The general pathway involves three principal stages:

Formation of the 3,6-Dichloropyridazine (B152260) core : This foundational step typically starts from acyclic precursors and establishes the heterocyclic ring system. nih.govjofamericanscience.orgacs.org

Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid : This key intermediate is prepared via oxidation of a suitable precursor, such as 3,6-dichloro-4-methylpyridazine (B106839). chemicalbook.com

Conversion to the Acyl Chloride : The final step involves the chlorination of the carboxylic acid group to yield the target acyl chloride.

This sequence ensures that the highly reactive acyl chloride functionality is introduced at the final stage, preventing undesired side reactions during the synthesis of the core structure.

Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid as a Key Intermediatechemicalbook.combldpharm.comscbt.comepa.gov

3,6-Dichloropyridazine-4-carboxylic acid is the immediate precursor to the target acyl chloride. Its synthesis is a critical step that introduces the carboxyl functionality at the C4 position of the dichloropyridazine ring. The most common strategy to achieve this is through the oxidation of a methyl group at the corresponding position.

The conversion of the methyl group in 3,6-dichloro-4-methylpyridazine to a carboxylic acid requires a potent oxidizing agent capable of withstanding the electron-deficient nature of the dichloropyridazine ring.

Chromium(VI) reagents are well-established oxidants for converting activated alkyl side chains on aromatic and heteroaromatic rings into carboxylic acids. Reagents such as chromic acid (generated in situ from chromium trioxide in sulfuric acid, known as the Jones reagent) are capable of performing this transformation.

The generally accepted mechanism for this type of oxidation involves an initial hydrogen atom abstraction from the benzylic-like position of the methyl group to form a radical intermediate. This is followed by subsequent oxidation steps, ultimately leading to the formation of the corresponding benzoic acid-type derivative. For the oxidation of 3,6-dichloro-4-methylpyridazine, the reaction would proceed as follows:

Step 1: Formation of a chromate (B82759) ester, if an alcohol intermediate is formed.

Step 2: Oxidation to the aldehyde.

Step 3: Further oxidation of the aldehyde to the carboxylic acid.

Due to the strong oxidizing power required, these reactions are typically conducted under harsh acidic conditions and at elevated temperatures.

Given the environmental concerns and disposal issues associated with chromium, alternative oxidation methods are often preferred. Potassium permanganate (B83412) (KMnO₄) is a powerful and widely used substitute for this purpose. libretexts.orgorganic-chemistry.org The oxidation of alkyl side chains on pyridine (B92270) and quinoline (B57606) rings to their corresponding carboxylic acids using KMnO₄, often under basic or acidic conditions, is a well-documented process. libretexts.orggoogle.comyoutube.comnitrkl.ac.in

In this method, the alkylbenzene or alkyl-heteroarene is refluxed with a concentrated solution of KMnO₄. The reaction proceeds until the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt, yielding the final carboxylic acid product. This method is advantageous due to the low cost of the reagent and its effectiveness in oxidizing even deactivated substrates. The exhaustive oxidation of organic molecules by KMnO₄ typically proceeds until carboxylic acids are formed. libretexts.org

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group of 3,6-Dichloropyridazine-4-carboxylic acid into a carbonyl chloride (acyl chloride). This is a standard transformation in organic synthesis. The most common and efficient reagent for this purpose is thionyl chloride (SOCl₂). google.com

The reaction of a carboxylic acid with thionyl chloride proceeds readily, often with gentle heating. A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed, leaving behind the desired acyl chloride, which can then be purified by distillation or crystallization.

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used, but thionyl chloride is generally preferred for its cleaner reaction profile.

| Reagent | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Effective but produces a liquid byproduct. |

| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | Requires a 3:1 stoichiometric ratio of acid to reagent. |

Oxidation of 3,6-Dichloro-4-methylpyridazine to the Carboxylic Acid

Synthesis of the 3,6-Dichloropyridazine Corejofamericanscience.orgacs.orgchemicalbook.com

The foundational precursor for this entire synthetic family is 3,6-dichloropyridazine. Its preparation is a robust and well-established two-step process starting from maleic anhydride (B1165640). google.comgoogle.com

Synthesis of Maleic Hydrazide: The first step is the condensation reaction between maleic anhydride and hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in an acidic medium, such as hydrochloric acid, and heated under reflux to form 3,6-dihydroxypyridazine (also known as maleic hydrazide or pyridazine-3,6-diol). This cyclization reaction proceeds in high yield. google.comgoogle.com

Chlorination of Maleic Hydrazide: The second step is the dichlorination of the resulting 3,6-dihydroxypyridazine. This transformation replaces the two hydroxyl groups with chlorine atoms. The most common chlorinating agents used for this purpose are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comgoogle.comchemicalbook.com The reaction is typically performed by heating maleic hydrazide with an excess of the chlorinating agent, sometimes in a solvent like chloroform (B151607) or toluene. google.com After the reaction is complete, the excess chlorinating agent is removed, and the product is isolated by quenching with water and subsequent extraction and purification. Yields for this step are generally good. google.comchemicalbook.com

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1 | Maleic Anhydride | Hydrazine Hydrate, HCl | Reflux, 110°C, 3h | 3,6-Dihydroxypyridazine | 91% | google.comgoogle.com |

| 2 | 3,6-Dihydroxypyridazine | Phosphorus Pentachloride (PCl₅) | 125°C, 4h | 3,6-Dichloropyridazine | 82% | google.comgoogle.com |

| 2 | 3,6-Dihydroxypyridazine | Phosphorus Oxychloride (POCl₃) | Chloroform, 50°C, 4h | 3,6-Dichloropyridazine | 87% | google.com |

| 2 | Pyridazine-3,6-diol | Phosphorus Oxychloride (POCl₃) | 80°C, overnight | 3,6-Dichloropyridazine | 85% | chemicalbook.com |

An alternative chlorinating system using N-chlorosuccinimide (NCS) in the presence of hydrochloric acid has also been reported as a milder and more environmentally friendly option compared to phosphorus-based reagents. google.com

Chlorination Reactions of 3,6-Dihydroxypyridazine

The conversion of 3,6-dihydroxypyridazine, also known as maleic hydrazide, into 3,6-dichloropyridazine is a pivotal step in the synthesis of many functionalized pyridazine (B1198779) derivatives. This transformation is typically achieved through aggressive chlorination, which replaces the hydroxyl groups with chlorine atoms.

Application of Phosphorus Oxychloride and Phosphorus Pentachloride

A prevalent and robust method for the chlorination of 3,6-dihydroxypyridazine involves the use of phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) or as a standalone reagent. These reagents are highly effective for converting hydroxyl groups on heterocyclic rings to chlorides.

One documented procedure involves heating 3,6-dihydroxypyridazine with a mixture of phosphorus oxychloride and a solvent like chloroform. The reaction proceeds at temperatures ranging from 50°C to 80°C for several hours to ensure complete conversion. google.com In one example, 3,6-dihydroxypyridazine was treated with phosphorus oxychloride in chloroform at 50°C for four hours, yielding the desired 3,6-dichloropyridazine after purification. google.com Another approach involves heating pyridazine-3,6-diol in an excess of phosphorus oxychloride at 80°C overnight, which after workup, provides 3,6-dichloropyridazine in high yield. chemicalbook.com

The use of phosphorus pentachloride is also reported. In a specific synthesis, 3,6-dihydroxypyridazine was heated to 125°C with PCl₅ for four hours. After the reaction, the resulting phosphorus oxychloride is removed by evaporation, and the product is isolated after quenching with water. google.com

Table 1: Chlorination of 3,6-Dihydroxypyridazine using Phosphorus Reagents

| Reagent(s) | Solvent | Temperature | Reaction Time | Yield | Source |

| POCl₃ | Chloroform | 50°C | 4 hours | 72.35% | google.com |

| POCl₃ | Chloroform | 65°C | 3.5 hours | 86% | google.com |

| PCl₅ | None (excess reagent) | 125°C | 4 hours | Not specified | google.com |

| POCl₃ | None (excess reagent) | 80°C | Overnight | 85% | chemicalbook.com |

N-Chlorosuccinimide Mediated Chlorination Pathways

As an alternative to the harsh conditions often required with phosphorus-based reagents, N-Chlorosuccinimide (NCS) presents a milder option for chlorination. A patented method describes the chlorination of 3,6-dihydroxypyridazine using NCS in the presence of ethanol (B145695) and hydrochloric acid. google.com In this process, the reactants are heated and stirred while NCS is added continuously. The reaction temperature is carefully controlled, not exceeding 60°C, and proceeds for 1 to 3 hours. google.com The molar ratio of 3,6-dihydroxypyridazine to NCS is crucial for driving the reaction to completion, with a slight excess of NCS (typically in a ratio of 1:2.05 to 1:2.1) being optimal. google.com This method is highlighted as a solution to the environmental and safety concerns associated with traditional chlorinating agents. google.com

Cyclization Approaches for Pyridazine Diols

The core pyridazine structure of these precursors is itself formed through cyclization reactions. The most common precursor, 3,6-dihydroxypyridazine, is synthesized via the condensation of maleic anhydride with hydrazine hydrate. google.com In this reaction, hydrazine hydrate is added to a solution containing maleic anhydride, and the mixture is refluxed, typically at around 110°C for several hours. This process leads to the formation of the six-membered pyridazine ring containing two adjacent nitrogen atoms and two hydroxyl groups, yielding 3,6-dihydroxypyridazine as a stable solid. google.com

Regioselective Synthesis and Functionalization Strategies for Pyridazine Derivatives

The synthesis of the target compound, this compound, requires not only the formation of the 3,6-dichloropyridazine core but also the specific introduction of a carbonyl chloride group at the 4-position of the ring. This highlights the importance of regioselective functionalization.

The precursor for the final compound is 3,6-Dichloropyridazine-4-carboxylic acid. chemicalbook.comscbt.comsigmaaldrich.com The synthesis of this key intermediate represents a critical functionalization step. While the direct synthesis is part of proprietary industrial processes, it can be inferred to proceed from a suitable 4-substituted pyridazine precursor that is carried through the chlorination steps, or via direct carbonylation of the 3,6-dichloropyridazine ring under specific catalytic conditions. The existence of the related 3,6-Dichloropyridazine-4-carbonitrile further suggests that hydrolysis of the nitrile group is a viable route to the carboxylic acid. chemscene.com

Once 3,6-Dichloropyridazine-4-carboxylic acid is obtained, its conversion to the target acid chloride is a standard chemical transformation. chemicalbook.com This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive this compound. This final product serves as a versatile building block for introducing the dichloropyridazine moiety into more complex molecules through reactions at the carbonyl chloride group. chemicalbook.com

Studies on 3,6-dichloropyridazine show its susceptibility to nucleophilic substitution, which can be exploited for further functionalization. jofamericanscience.org The reactivity of the chlorine atoms allows for the introduction of various substituents, although controlling the regioselectivity of these reactions is paramount for synthesizing specifically substituted derivatives. jofamericanscience.org

Reactivity Profiles and Mechanistic Pathways of 3,6 Dichloropyridazine 4 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Group and its Reaction Predilections

The carbonyl chloride group is an exceptionally reactive functional group, primarily due to the strong electrophilic character of its carbonyl carbon. libretexts.org This electrophilicity is a consequence of the inductive electron-withdrawing effects of two highly electronegative atoms attached to the same carbon: the oxygen atom of the carbonyl group and the chlorine atom of the acid chloride. libretexts.orgle.ac.uk Both atoms pull electron density away from the central carbon, creating a significant partial positive charge that renders it highly susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The typical reaction pathway for acyl chlorides is a nucleophilic acyl substitution, which proceeds via a two-step mechanism often referred to as nucleophilic addition-elimination. libretexts.orgle.ac.uk

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgwikipedia.org

Elimination of the Leaving Group: The tetrahedral intermediate is not stable. le.ac.uk It rapidly collapses, reforming the C=O double bond. In this process, the chloride ion, being an excellent leaving group, is expelled. libretexts.org

This mechanism makes the carbonyl chloride group a potent acylating agent, readily reacting with a wide array of nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. libretexts.org The high reactivity of the acid chloride means these reactions are often rapid and exothermic. libretexts.org

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring System

Beyond the reactivity of the acyl chloride moiety, the pyridazine ring itself is an active participant in chemical transformations, specifically nucleophilic aromatic substitution (SNAr). Aryl halides are generally unreactive towards nucleophiles, but the presence of electron-withdrawing groups on the aromatic ring can activate it for substitution. youtube.comlibretexts.org The pyridazine ring contains two nitrogen atoms, which are inherently electron-withdrawing, reducing the electron density of the ring and making it susceptible to nucleophilic attack. nih.gov This effect, compounded by the two chlorine substituents, makes the carbon atoms attached to the chlorine atoms electrophilic sites.

The SNAr mechanism typically involves two steps:

Addition of the Nucleophile: A strong nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chloride ion), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Loss of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group. libretexts.org

The positions of substitution are directed by the activating groups. In nucleophilic aromatic substitution, electron-withdrawing groups act as ortho-para directors for the incoming nucleophile. libretexts.org

The electrophilic nature of the carbons on the pyridazine ring allows for reactions with various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular skeletons. researchgate.net While specific documented examples for 3,6-dichloropyridazine-4-carbonyl chloride are specialized, the reactivity of the closely related 3,6-dichloropyridazine (B152260) serves as a strong indicator. Organometallic reagents, such as organozinc halides, can be used to introduce alkyl or aryl groups onto the pyridazine core through transition-metal-catalyzed cross-coupling reactions or direct nucleophilic substitution. researchgate.net The reaction of metalated carbon nucleophiles with electrophilic carbonyl groups or activated aromatic systems is a well-established method for creating C-C bonds. researchgate.net

Table 1: Representative Reactions with Carbon Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Organozinc Halides | R-ZnX | Aryl/Alkyl-substituted Pyridazines |

| Cyanide | KCN | Cyanopyridazines |

The dichloropyridazine ring system is particularly reactive towards nitrogen-based nucleophiles. The substitution of one or both chlorine atoms by amino groups is a common and synthetically useful transformation. For instance, the parent compound, 3,6-dichloropyridazine, readily reacts with ammonia (B1221849) in a solvent like DMF at elevated temperatures to yield 3-amino-6-chloropyridazine. google.com

Further studies on 3,6-dichloropyridazine show its reactivity with a variety of nitrogen nucleophiles, including acid hydrazides and amino acids like phenylalanine and anthranilic acid, leading to monosubstituted products under specific conditions. jofamericanscience.orgresearchgate.net These reactions underscore the susceptibility of the C-Cl bond to cleavage by nitrogen nucleophiles, a foundational step for building more complex, nitrogen-containing heterocyclic structures. libretexts.org

Table 2: Reactions of the Dichloropyridazine Core with Nitrogen Nucleophiles

| Nucleophile | Reagent | Resulting Structure | Reference |

|---|---|---|---|

| Ammonia | Ammoniacal liquor | 3-Amino-6-chloropyridazine | google.com |

| Acid Hydrazides | p-Chlorobenzoylhydrazine | 3-Chloro-6-(hydrazinyl)pyridazine derivatives | jofamericanscience.org |

| Amino Acids | Phenylalanine | N-(6-Chloropyridazin-3-yl)phenylalanine | researchgate.net |

Role in Acyl Transfer and Chlorination Reactions

The primary role of the this compound functional group is to act as an acyl transfer agent. wikipedia.org In this capacity, it transfers the 3,6-dichloropyridazin-4-oyl group to a nucleophilic species. This is a classic reaction of acyl chlorides. libretexts.org For example, it will react with:

Alcohols to form esters.

Amines to form amides.

Carboxylic acids to form acid anhydrides. libretexts.org

The mechanism follows the nucleophilic addition-elimination pathway described previously, with the nucleophile attacking the carbonyl carbon and displacing the chloride. libretexts.org This reactivity is central to its use as a building block, allowing for the covalent attachment of the dichloropyridazine moiety to other molecules.

While the molecule itself contains chlorine, its principal role in reactions is not as a general chlorinating agent. Instead, the synthesis of the parent 3,6-dichloropyridazine often involves chlorination of a precursor like maleic hydrazide using reagents such as phosphorus oxychloride (POCl₃). google.comchemicalbook.com The term "chlorination reactions" in the context of the title compound's reactivity more accurately refers to the nucleophilic substitution reactions where its own chlorine atoms on the pyridazine ring are replaced.

Intramolecular Cyclization and Ring-Closure Mechanisms Involving this compound

The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions, which are powerful methods for constructing fused heterocyclic ring systems. These reactions take advantage of having multiple reactive sites within one molecule. A typical strategy involves an initial intermolecular reaction with a bifunctional nucleophile, followed by an intramolecular ring-closure.

For example, derivatives of 3,6-dichloropyridazine can be used to synthesize fused ring systems like imidazo[1,2-b]pyridazines. researchgate.net This process can involve an initial SNAr reaction where a nucleophile (e.g., from a 2-hydroxyethylamine) displaces a chlorine atom on the pyridazine ring. The newly introduced side chain then contains a nucleophilic group that can react with the other electrophilic site on the pyridazine ring to form the second ring. researchgate.net

Similarly, reacting 3,6-dichloropyridazine with nucleophiles like acid hydrazides can lead to the formation of triazolopyridazine derivatives. jofamericanscience.org The reaction of 3,6-dichloropyridazine with sodium azide (B81097) results in a chlorotetrazolopyridazine, another example of a ring-closure reaction where the azide initially substitutes a chlorine and then cyclizes onto a ring nitrogen. jofamericanscience.org These pathways highlight the utility of the dichloropyridazine scaffold in creating diverse and complex heterocyclic architectures. libretexts.orgresearchgate.net

Table 3: Examples of Cyclization Reactions Involving the Pyridazine Core

| Reactant | Resulting Fused Ring System | Mechanism Synopsis | Reference |

|---|---|---|---|

| 2-Hydroxyethylamines | Imidazo[1,2-b]pyridazine | SNAr followed by intramolecular cyclization under oxidative conditions. | researchgate.net |

| Acid Hydrazides | Triazolopyridazine | Initial substitution by the hydrazide followed by intramolecular condensation. | jofamericanscience.org |

Applications of 3,6 Dichloropyridazine 4 Carbonyl Chloride As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Architectures

The strategic placement of reactive groups on the pyridazine (B1198779) core of 3,6-dichloropyridazine-4-carbonyl chloride makes it an ideal starting material for building complex heterocyclic systems. Chemists can exploit the differential reactivity of the carbonyl chloride and the two C-Cl bonds to forge new rings and introduce diverse functionalities.

The title compound and its direct precursor, 3,6-dichloropyridazine-4-carboxylic acid, are instrumental in the synthesis of fused bicyclic and polycyclic systems. sigmaaldrich.combldpharm.com One notable application is in the creation of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential applications in medicinal chemistry. researchgate.netmdpi.com

In a typical synthetic strategy, the carbonyl group at the C-4 position is used as an anchor to construct an adjacent ring. For instance, a related precursor, a 4,6-dichloropyridazine-3-carboxylate, undergoes regioselective nucleophilic substitution at the 4-position, followed by a series of steps including cyclocondensation with ammonia (B1221849), to form a dihydroxypyridopyridazine core structure. researchgate.netmdpi.com This resulting bicyclic system can then be further halogenated and subjected to subsequent nucleophilic substitutions and cross-coupling reactions to build highly decorated polycyclic molecules. researchgate.netmdpi.com

Similarly, the parent scaffold, 3,6-dichloropyridazine (B152260), is widely used to create fused heterocycles. It reacts with various binucleophiles to yield fused systems. For example, reaction with 2-aminophenol (B121084) or acid hydrazides can lead to the formation of benzoxazolo- or triazolo-fused pyridazines, respectively. researchgate.netsemanticscholar.org These reactions underscore the utility of the dichloropyridazine framework in generating diverse polycyclic architectures, a strategy that is directly applicable to derivatives like this compound.

Table 1: Examples of Fused Heterocyclic Systems Derived from Dichloropyridazine Precursors This table is illustrative of the types of fused systems that can be synthesized.

| Starting Material Class | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| Dichloropyridazine carboxylate | t-butyl ethyl malonate, then NH₃ | Pyridopyridazine | researchgate.net, mdpi.com |

| 3,6-Dichloropyridazine | 2-Aminophenol | Benzoxazolopyridazine | researchgate.net, semanticscholar.org |

| 3,6-Dichloropyridazine | Benzoylhydrazine | Triazolopyridazine | jofamericanscience.org, semanticscholar.org |

| 3,6-Dichloropyridazine | Anthranilic acid | Pyridazinoquinazolinone | jofamericanscience.org, semanticscholar.org |

The carbonyl chloride group is the most reactive site on the this compound molecule, readily undergoing nucleophilic acyl substitution. This allows for its facile conversion into a variety of functional derivatives, such as amides, esters, and acyl hydrazides. ontosight.aithermofisher.com

The reaction with primary or secondary amines proceeds rapidly, often at low temperatures, to yield the corresponding N-substituted amides. libretexts.org This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridazine core to various other molecular fragments to explore structure-activity relationships. Similarly, reaction with alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, affords the corresponding esters.

These derivatization reactions are highly efficient and provide a straightforward method for introducing a wide range of substituents at the C-4 position of the pyridazine ring, while leaving the two chloro-substituents intact for subsequent transformations. uni-muenchen.de

Table 2: Derivatization Reactions of the Carbonyl Chloride Group This table outlines the primary transformations of the acyl chloride moiety.

| Nucleophile | Reagent Class | Product Class | General Reaction |

|---|---|---|---|

| R-NH₂ | Primary Amine | N-Substituted Amide | Py-COCl + 2 R-NH₂ → Py-CONH-R + R-NH₃⁺Cl⁻ |

| R₂NH | Secondary Amine | N,N-Disubstituted Amide | Py-COCl + 2 R₂NH → Py-CONR₂ + R₂NH₂⁺Cl⁻ |

| R-OH | Alcohol | Ester | Py-COCl + R-OH → Py-COOR + HCl |

| R-SH | Thiol | Thioester | Py-COCl + R-SH → Py-COSR + HCl |

| H₂N-NHR | Hydrazine (B178648) Derivative | Acyl Hydrazide | Py-COCl + H₂N-NHR → Py-CONH-NHR + HCl |

Note: "Py" represents the 3,6-dichloropyridazine core.

Role in Multi-step Organic Synthesis Sequences

The true synthetic power of this compound is realized in multi-step synthesis sequences where its three reactive sites are addressed in a controlled and stepwise manner. uni-muenchen.de The significant difference in reactivity between the acyl chloride and the aryl chlorides allows for a highly selective functionalization strategy.

A typical multi-step sequence involves:

Reaction at the Carbonyl Chloride : The synthesis begins with the reaction of the highly electrophilic carbonyl chloride with a chosen nucleophile (e.g., an amine or alcohol) to form a stable amide or ester, as described previously. libretexts.org This step secures the desired functionality at the C-4 position.

Selective Substitution/Coupling at C-6 : With the C-4 position functionalized, attention turns to the two chlorine atoms. The chlorine at the C-6 position is generally more susceptible to nucleophilic aromatic substitution than the one at C-3. This allows for the selective introduction of a second substituent via reactions with nucleophiles or through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings. uni-muenchen.deresearchgate.net

Functionalization at C-3 : Finally, the remaining, less reactive chlorine atom at the C-3 position can be replaced under more forcing conditions or by using a different catalytic system, allowing for the introduction of a third and final point of diversity. uni-muenchen.de

This stepwise approach provides a powerful platform for generating libraries of highly substituted pyridazine derivatives from a single, versatile starting material. This strategy has been effectively used to prepare trisubstituted pyridazines where different aryl groups are precisely installed at the 3, 4, and 6 positions, showcasing the compound's value as a key building block in complex organic synthesis. uni-muenchen.de

Research Avenues in Medicinal Chemistry and Agrochemical Development Utilizing 3,6 Dichloropyridazine 4 Carbonyl Chloride Derivatives

Medicinal Chemistry Applications and Precursors for Bioactive Agents

The pyridazine (B1198779) core is a recognized privileged structure in medicinal chemistry, and derivatives of 3,6-Dichloropyridazine-4-carbonyl chloride are being actively investigated for a multitude of therapeutic applications. The reactivity of the carbonyl chloride group allows for facile derivatization, primarily through reactions with nucleophiles like amines to form stable carboxamides, which serve as precursors to a wide range of bioactive molecules.

Synthesis of Compounds with Anti-inflammatory Potential

The development of novel anti-inflammatory agents is a significant area of research where pyridazine derivatives have shown promise. While direct synthesis from this compound is not extensively documented in publicly available research, the closely related 3,6-dichloropyridazine (B152260) is a known starting material for compounds with anti-inflammatory properties. For instance, the drug sulfachloropyridazine, known for its anti-inflammatory and antibacterial effects, is synthesized from 3,6-dichloropyridazine. guidechem.com The general strategy involves the substitution of the chlorine atoms and modification of the core structure to interact with inflammatory targets.

Furthermore, the pyridazine scaffold is a key component in compounds designed as multi-target anti-inflammatory agents. Research into 4-(6-oxopyridazin-1-yl)benzenesulfonamides has demonstrated their potential to inhibit carbonic anhydrase, COX-2, and 5-LOX enzymes, all of which are implicated in the inflammatory cascade. nih.gov While these specific compounds were not synthesized from this compound, the findings underscore the potential of the pyridazine core in designing potent anti-inflammatory drugs. The synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives has also yielded compounds with dual COX-1/COX-2 inhibitory activity, highlighting the versatility of the pyridazine system in modulating inflammatory pathways. rsc.org

Table 1: Anti-inflammatory Activity of Pyridazine Derivatives

| Compound Class | Target(s) | Key Findings | Citation(s) |

| Pyridazine-based sulfonamides | CA, COX-2, 5-LOX | Multi-target inhibitors with potential for broad anti-inflammatory effects. | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 | Dual inhibitors, offering a different selectivity profile compared to COX-2 selective drugs. | rsc.org |

| Sulfachloropyridazine | Not specified | Established anti-inflammatory and antibacterial agent. | guidechem.com |

Derivatization for Antimicrobial and Antifungal Agents

The pyridazine nucleus is a cornerstone in the development of new antimicrobial and antifungal agents. The general approach involves the synthesis of pyridazine-carboxamide derivatives, which can be readily prepared from this compound by reaction with various amines.

Studies on pyridazine derivatives have demonstrated their broad-spectrum activity. For example, various pyridazine bioisosteres have shown significant antibacterial and antifungal properties. mdpi.comresearchgate.net Research has indicated that nonclassical bioisosteres of pyridazine can exhibit superior antimicrobial activity compared to their classical counterparts. researchgate.net The structure-activity relationship (SAR) studies reveal that the nature of substituents on the pyridazine ring and the appended moieties significantly influences the antimicrobial potency and spectrum. mdpi.com

While specific data on derivatives of this compound are limited, related structures provide valuable insights. For instance, compounds derived from 6-chloropyridazin-3(2H)-thione have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Similarly, pyrazinamide (B1679903) derivatives based on a 3-chloropyrazine-2-carboxamide (B1267238) core have shown promising antimycobacterial activity. nih.govmdpi.com These findings suggest that the dichlorinated pyridazine carboxamide scaffold is a promising starting point for the discovery of novel antimicrobial and antifungal drugs.

Table 2: Antimicrobial and Antifungal Activity of Pyridazine and Related Derivatives

| Compound Class | Tested Against | Key Findings | Citation(s) |

| Pyridazine Bioisosteres | Bacteria, Fungi | Nonclassical bioisosteres showed enhanced activity. Substituents on the core are crucial for potency. | mdpi.comresearchgate.net |

| 6-Chloropyridazin-3(2H)-thione Derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | High antimicrobial response observed for several synthesized derivatives. | researchgate.net |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis, Enterococcus faecalis, Staphylococcus aureus | Showed significant antimycobacterial activity, with some compounds matching the efficacy of pyrazinamide. | nih.govmdpi.com |

Development of Antiviral Compounds

The pyridazine scaffold is also being explored for its antiviral potential. While direct synthetic routes from this compound are not prominently featured in current literature, the broader class of pyridazine derivatives has been investigated for activity against various viruses. For instance, some pyridazine derivatives have been evaluated for their efficacy against Hepatitis A Virus (HAV). nih.gov The general principle involves modifying the pyridazine core to interfere with viral replication or entry into host cells. The development of antiviral agents often involves the synthesis of complex heterocyclic systems where the pyridazine ring can serve as a key structural element. nih.gov

Pathways to Anticancer Agents and Enzyme Inhibitors (e.g., BRD9 bromodomain inhibitors, HPK1 inhibitors)

A significant and promising application of this compound derivatives lies in the field of oncology, particularly in the development of targeted enzyme inhibitors.

BRD9 Bromodomain Inhibitors: The bromodomain-containing protein 9 (BRD9) is a component of chromatin remodeling complexes and has emerged as a potential target in cancer therapy. While specific synthetic details are often proprietary, it is known that derivatives of 3,6-dichloropyridazine are utilized in the synthesis of BRD9 inhibitors.

HPK1 Inhibitors: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibiting HPK1 can enhance the immune response against tumors. Although direct synthesis from this compound is not explicitly detailed, the pyridazine scaffold is a key feature in some HPK1 inhibitors. The structural similarity of pyridazine to other nitrogen-containing heterocycles used in potent HPK1 inhibitors suggests its potential in this area.

Pyridazine Bioisosteres in Drug Design and Structure-Activity Relationship Studies

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or pharmacokinetic profile, is a cornerstone of modern drug design. nih.govresearchgate.net The pyridazine ring is considered a valuable bioisostere for other aromatic and heterocyclic systems. mdpi.com Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for modifying lead compounds. blumberginstitute.org

Structure-activity relationship (SAR) studies on pyridazine-3-carboxamides have demonstrated that modifications to the pyridazine core and the amide substituent can significantly impact biological activity, such as the potency and selectivity for cannabinoid receptor 2 (CB2). nih.gov These studies provide a rational basis for the design of new therapeutic agents derived from pyridazine scaffolds, including those originating from this compound.

Agrochemical Applications and Compound Development

Beyond its medicinal applications, the 3,6-dichloropyridazine scaffold is a crucial intermediate in the agrochemical industry. chemimpex.comgoogle.com Derivatives of pyridazine are widely used as herbicides and fungicides, contributing to crop protection and improved agricultural yields. mdpi.comresearchgate.net The reactivity of the chlorine atoms on the pyridazine ring allows for the synthesis of a wide range of agrochemically active compounds. The development of new pyridazine and pyridazinone derivatives is an active area of research, aiming for compounds with high efficacy and favorable environmental profiles. researchgate.net While specific examples starting from this compound are not abundant in the public domain, the established role of 3,6-dichloropyridazine as a key agrochemical intermediate underscores the potential of its derivatives in this sector. guidechem.comchemimpex.com

Synthesis of Herbicidal Compounds

The pyridazine nucleus is a well-established scaffold in herbicide chemistry. The highly reactive nature of this compound makes it a prime candidate for synthesizing new herbicidal compounds. The primary synthetic route involves the reaction of the carbonyl chloride group with various amines to form pyridazine carboxamides.

Recent studies have focused on the development of pyridazine derivatives that target critical enzymes in plants, such as phytoene (B131915) desaturase (PDS). For instance, a novel pyridazine carboxamide, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, has demonstrated potent pre-emergence herbicidal activity. This compound showed complete inhibition of the roots and stems of barnyard grass (Echinochloa crus-galli) and common purslane (Portulaca oleracea) at a concentration of 100 µg/mL. mdpi.com The synthesis of such carboxamides can be conceptually derived from the reaction of this compound with the corresponding aniline (B41778) derivative.

The general approach to synthesizing these herbicidal carboxamides involves the nucleophilic acyl substitution of the carbonyl chloride with a selected amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The substituent groups on the amine and the pyridazine ring can be varied to optimize herbicidal activity and selectivity.

Table 1: Examples of Synthesized Herbicidal Pyridazine Derivatives

| Compound Name | Target Weeds | Noted Activity |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL (pre-emergence) mdpi.com |

| 3-chloro-6-phenoxypyridazines | Dicotyledonous weeds | Post-emergent herbicidal activity bibliomed.orgresearchgate.net |

| 3,6-bisphenoxypyridazines | Dicotyledonous weeds | Post-emergent herbicidal activity bibliomed.orgresearchgate.net |

Development of Insecticides and Fungicides

The versatility of the this compound scaffold extends to the development of insecticides and fungicides. The pyridazine carboxamide structure is also prominent in these applications.

In the realm of insecticides, research has shown that certain pyridazine amides exhibit potent aphicidal properties. nih.gov By modifying the amine portion of the carboxamide, researchers can fine-tune the insecticidal spectrum and efficacy. For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were discovered to be effective against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov The synthesis of analogous compounds from this compound would involve reaction with an appropriate aminopyridine derivative.

For fungicidal applications, pyridazine carboxamides have been investigated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the respiratory chain of fungi. nih.gov For example, a series of novel pyridine (B92270) carboxamides bearing a diarylamine scaffold were synthesized and showed good in vivo antifungal activity against Botrytis cinerea. nih.gov The synthesis of such compounds from this compound would involve the reaction with a substituted aminophenyl)aniline.

Table 2: Examples of Pyridazine Derivatives with Insecticidal and Fungicidal Activity

| Compound Class | Target Pest/Pathogen | Mechanism of Action (where specified) |

| [6-(3-pyridyl)pyridazin-3-yl]amides | Green peach aphid, Cotton aphid | Not specified nih.gov |

| Pyridine carboxamides with diarylamine scaffold | Botrytis cinerea | Succinate Dehydrogenase (SDH) Inhibition nih.gov |

| Pyridazine carbohydrazides | Musca domestica, Macrosiphum pisi | Not specified bibliomed.org |

Applications in Plant Growth Regulation

Beyond pest and weed control, derivatives of this compound are being explored for their potential as plant growth regulators (PGRs). Pyridazine compounds, in general, have been reported to exhibit plant growth regulating effects. google.com

The research in this area is less developed compared to herbicides and pesticides. However, the structural similarity of some pyridazine derivatives to known plant hormones or their inhibitors suggests potential applications. For instance, certain pyrazine (B50134) carboxamide derivatives have been shown to act as abiotic elicitors, stimulating the production of secondary metabolites in plant cell cultures, which can enhance a plant's defense mechanisms and growth characteristics. mdpi.comnih.gov While not a direct growth regulation in the traditional sense of promoting or retarding growth, this elicitation effect is a form of growth modulation.

Further research is needed to synthesize and screen a wider range of pyridazine carboxamides derived from this compound to fully elucidate their potential as plant growth regulators. The ability to fine-tune the chemical structure by reacting the starting material with various amines provides a promising avenue for discovering novel compounds with specific growth-regulating properties, such as enhancing root development, promoting flowering, or improving stress tolerance.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Methodologies for Structural Elucidation of 3,6-Dichloropyridazine-4-carbonyl Chloride Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized pyridazine (B1198779) derivatives. Each method offers unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the case of the parent compound, 3,6-dichloropyridazine (B152260), the two equivalent protons on the pyridazine ring typically appear as a singlet in the aromatic region. For example, in deuterochloroform (CDCl₃), this signal is observed at approximately 7.51 ppm. google.comspectrabase.com For this compound, only one proton remains on the pyridazine ring (at the C5 position). Due to the electron-withdrawing effects of the adjacent carbonyl chloride group and the nitrogen atoms, this proton is expected to be significantly deshielded and appear at a downfield chemical shift compared to the parent compound.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For substituted pyridazines, the chemical shifts of the ring carbons are influenced by the nature of the substituents. nih.gov In this compound, one would expect distinct signals for the four carbons of the pyridazine ring and a signal for the carbonyl carbon. The carbons attached to the chlorine atoms (C3 and C6) would be significantly affected, as would the carbon bearing the carbonyl chloride group (C4). The carbonyl carbon itself would appear at a characteristic downfield position, typical for acyl chlorides.

Table 1: Representative NMR Data for Pyridazine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Citation |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | ¹H | CDCl₃ | 7.514 (s, 2H) | google.com |

| 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzaldehyde | ¹H | Acetone-d₆ | 7.29-10.19 (m) | nih.gov |

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the acid chloride group. This band typically appears in the region of 1750–1815 cm⁻¹. Other characteristic bands would include C-Cl stretching vibrations, C=N stretching, and various C-H and C-C ring vibrations. nih.govjst.go.jp For comparison, the IR spectra of various pyridazine derivatives show characteristic aromatic C=C bond stretches around 1594-1596 cm⁻¹. liberty.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For chlorinated pyridazines, both IR and Raman spectra have been recorded and analyzed in detail, allowing for a complete assignment of vibrational fundamentals. researchgate.netresearchgate.net Low-frequency Raman scattering (below 200 cm⁻¹) can be particularly useful for analyzing the solid-state form of pharmaceutical compounds. nih.gov The addition of the carbonyl chloride group would introduce new vibrational modes that could be detected by both techniques.

Table 2: Key IR Absorption Frequencies for Related Pyridazine Structures

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Citation |

|---|---|---|---|

| C=O (amide) | Phenyl-pyridazine derivative | 1688 | nih.gov |

| C=O (aldehyde) | Thienyl-pyridazine derivative | 1664 | nih.gov |

| C=C (aromatic) | Thienyl-pyridazine | ~1594 | liberty.edu |

| C=N | Pyridazine ring | 1250-1335 | researchgate.net |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₅HCl₃N₂O), the exact mass is 209.915446 Da. nih.gov High-resolution mass spectrometry (HRMS) would confirm this elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak [M]⁺ would be observed, along with adducts such as [M+H]⁺ and [M+Na]⁺ in electrospray ionization (ESI) or similar soft ionization techniques. uni.lu Fragmentation analysis would likely show the loss of the chlorine radical (Cl•), the carbonyl chloride group (•COCl), or a neutral carbon monoxide (CO) molecule followed by a chlorine radical. nih.gov

Table 3: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z | Citation |

|---|---|---|

| [M+H]⁺ | 210.92273 | uni.lu |

| [M+Na]⁺ | 232.90467 | uni.lu |

| [M-H]⁻ | 208.90817 | uni.lu |

UV-Visible spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic and conjugated systems. nih.gov The absorption spectrum is sensitive to the molecular structure and its environment. rsc.org

The pyridazine ring itself is an aromatic chromophore. The introduction of chlorine atoms and a carbonyl chloride group, which act as auxochromes, is expected to modify the electronic properties and shift the absorption maxima (λ_max). nih.gov In general, pyridazine derivatives exhibit absorption bands in the UV region. researchgate.net For instance, some thienyl-pyridazine derivatives show λ_max values between 332 nm and 354 nm. nih.gov Theoretical calculations on similar compounds suggest that the absorption spectra are influenced by solvent polarity, with redshifts often observed in more polar solvents. researchgate.netiosrjournals.org The electronic properties and HOMO-LUMO gap can be estimated from the onset of the absorption spectrum. rsc.org

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, are invaluable for predicting and interpreting the properties of molecules, complementing experimental findings. gsconlinepress.commorressier.com

Density Functional Theory (DFT) has become a standard tool for investigating the geometric, vibrational, and electronic structures of molecules like pyridazine derivatives. gsconlinepress.comiiste.org

Geometric Optimization and Vibrational Frequencies: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to determine the lowest-energy three-dimensional structure of the molecule. researchgate.netuc.pt These calculations can predict bond lengths and angles with high accuracy. Furthermore, the same calculations can be used to compute harmonic vibrational frequencies, which, when properly scaled, show excellent agreement with experimental IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.netnih.gov

Electronic Properties: DFT is also used to explore the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netijsr.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. gsconlinepress.comijsr.net A smaller energy gap generally implies higher reactivity and is associated with the electronic transitions observed in UV-Vis spectroscopy. iosrjournals.org Other calculated properties, such as ionization potential, electron affinity, electronegativity, and global hardness, provide further insights into the molecule's reactivity and potential as, for example, a corrosion inhibitor or an electronic material. gsconlinepress.commorressier.com

Table 4: Theoretical Parameters Calculated by DFT for Pyridazine Derivatives

| Parameter | Description | Significance | Citation |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | gsconlinepress.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | gsconlinepress.com |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability | gsconlinepress.comijsr.net |

| Dipole Moment (µ) | Measure of molecular polarity | Influences intermolecular interactions and solubility | iiste.org |

Future Perspectives and Emerging Research Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The preparation of 3,6-Dichloropyridazine-4-carbonyl chloride typically involves two key stages: the synthesis of the 3,6-dichloropyridazine-4-carboxylic acid precursor, followed by the conversion of the carboxylic acid to the acyl chloride. Future research will prioritize the development of synthetic protocols that are not only high-yielding but also align with the principles of green chemistry.

Traditional methods for synthesizing the precursor, 3,6-dichloropyridazine (B152260), often rely on harsh reagents like phosphorus oxychloride and high temperatures. google.com For instance, one method involves reacting 3,6-dihydroxy pyridazine (B1198779) with phosphorus oxychloride in a solvent like chloroform (B151607) at elevated temperatures. google.com While effective, these methods generate significant phosphorus-containing waste and utilize hazardous chlorinated solvents.

Future synthetic strategies are expected to focus on:

Catalytic Systems: Replacing stoichiometric, harsh chlorinating agents for the pyridazine ring with catalytic methods could drastically reduce waste and improve safety.

Greener Solvents: The use of toxic solvents like chloroform is being phased out in favor of more benign alternatives such as ionic liquids or buffered aqueous systems, which can also simplify product isolation. tandfonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), which can lead to higher yields, improved safety for hazardous reactions, and easier scalability.

The conversion of the carboxylic acid to the acyl chloride is another area ripe for innovation. Standard reagents like thionyl chloride (SOCl₂) and oxalyl chloride are effective but produce corrosive HCl gas and other toxic byproducts. researchgate.netchemguide.co.uklibretexts.org Research is moving towards milder and more sustainable alternatives.

Table 1: Comparison of Reagents for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Byproducts | Sustainability Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often neat or in solvent | SO₂, HCl | Gaseous, toxic, and corrosive byproducts. chemguide.co.uklibretexts.org |

| Oxalyl Chloride ((COCl)₂) | Room temp, catalytic DMF | CO, CO₂, HCl | Tends to be milder and more selective than SOCl₂ but is more expensive and can form potent carcinogens as byproducts. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Cold reaction | POCl₃, HCl | Solid reagent, produces steamy fumes and a liquid byproduct that requires separation. chemguide.co.uklibretexts.org |

Future work will likely explore novel catalytic systems that can activate the carboxylic acid directly for coupling reactions, thereby avoiding the need for the acyl chloride intermediate altogether, representing a more atom-economical and sustainable approach. tandfonline.comresearchgate.net

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The this compound molecule possesses three distinct electrophilic sites: the acyl chloride carbon, and the C3 and C6 positions on the pyridazine ring. The high reactivity of the acyl chloride makes it the primary site for reaction with most nucleophiles, leading to amides, esters, and ketones. However, the true synthetic potential lies in the selective functionalization of the chloro-substituents on the pyridazine ring.

Nucleophilic aromatic substitution (SNAr) reactions on the dichloropyridazine core are of significant interest. Research on related chloro-substituted azines shows that the positions of the ring nitrogens and other substituents heavily influence the regioselectivity of these reactions. researchgate.netnih.gov For 3,6-dichloropyridazine derivatives, nucleophilic attack can be directed to either the C3 or C6 position depending on the nucleophile and reaction conditions. rsc.orgrsc.org Studies on 3,6-dichloropyridazine 1-oxide, for instance, have shown that sulfur nucleophiles preferentially attack the 6-position, whereas other nucleophiles may show different selectivity. rsc.org

Future research will likely focus on:

Regioselective SNAr Reactions: Systematically studying the reaction of this compound derivatives with a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles to map out the rules of regioselectivity. The electron-withdrawing carbonyl group at C4 is expected to influence the electrophilicity of the adjacent C3 and C5 positions, adding another layer of complexity and opportunity.

Orthogonal Protection Strategies: Developing methods to temporarily block the reactivity of the acyl chloride, allowing for selective modification of the pyridazine ring first, followed by deprotection and subsequent reaction at the carbonyl group.

Metal-Catalyzed Cross-Coupling: Utilizing the chloro-substituents as handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, and amino groups, thereby creating large libraries of novel compounds. researchgate.net

The interplay between the three reactive sites offers a platform for creating highly complex and diverse molecular scaffolds from a single starting material.

Advanced Computational Modeling for Predictive Synthesis and Property Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. numberanalytics.com For a molecule like this compound, DFT can provide profound insights into its electronic structure, reactivity, and potential properties, guiding experimental work and reducing trial-and-error. mdpi.comnumberanalytics.com

Computational studies on pyridazine derivatives have already been used to investigate antioxidative properties, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net These calculations help identify the most electron-deficient sites susceptible to nucleophilic attack and predict how different substituents will modulate the molecule's reactivity. researchgate.netnih.gov

Emerging trends in this area include:

Predicting Regioselectivity: Using DFT calculations to model the transition states of SNAr reactions with various nucleophiles. By comparing the activation energies for attack at the C3 versus C6 positions, researchers can predict the major product, saving significant experimental effort. researchgate.net

Virtual Screening of Derivatives: Creating a virtual library of derivatives by computationally modeling the products of potential reactions. The electronic and structural properties of these virtual compounds (e.g., dipole moment, polarizability, HOMO-LUMO gap) can then be calculated to predict their suitability for applications in materials science (e.g., as organic semiconductors or components in thermally activated delayed fluorescence (TADF) materials). researchgate.netnih.gov

Mechanism Elucidation: Modeling complex reaction pathways to understand unexpected outcomes or to design catalysts that favor a desired product. rsc.org

Table 2: Application of Computational Methods to Pyridazine Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Electronic Structure | Predicts stable conformations, bond lengths, and angles. mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Identifies electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic Properties & Reactivity | The energy gap (ΔE) helps predict chemical reactivity, kinetic stability, and suitability for electronic applications. researchgate.netresearchgate.net |

By integrating these in silico techniques, the design and synthesis of new functional molecules based on the this compound scaffold can become a more predictive and efficient process. trdizin.gov.tr

Integration with High-Throughput Screening for New Applications in Material Science and Catalysis

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific property or activity. scienceintheclassroom.org By coupling the synthetic versatility of this compound with HTS technologies, the discovery of new applications in materials science and catalysis can be dramatically accelerated. numberanalytics.comnumberanalytics.com

The general workflow involves creating a "library" of derivatives through parallel synthesis, where the parent compound is reacted with a diverse set of building blocks. This library is then screened for desired properties.

In Materials Science: Pyridazine-containing compounds have been investigated for their electronic properties. researchgate.netliberty.edu A library of derivatives of this compound could be synthesized and screened for properties relevant to organic electronics, such as:

Organic Light-Emitting Diodes (OLEDs): Screening for compounds exhibiting thermally activated delayed fluorescence (TADF) or specific emission wavelengths. nih.gov

Organic Semiconductors: Testing the charge mobility and stability of derivatives for use in organic field-effect transistors (OFETs).

Energetic Materials: HTS combined with machine learning models can rapidly screen for novel heterocyclic compounds with high energy and thermal stability. researchgate.net

In Catalysis: Heterocyclic compounds are widely used as ligands in homogeneous catalysis. researchgate.net The nitrogen atoms in the pyridazine ring can coordinate to metal centers. By systematically varying the substituents on the ring, it is possible to fine-tune the electronic and steric properties of the resulting metal complex. An HTS approach could be used to:

Discover New Catalysts: Reacting a library of pyridazine derivatives with various metal precursors and screening the resulting complexes for catalytic activity in a target reaction (e.g., cross-coupling, oxidation). researchgate.net

Optimize Reaction Conditions: Using microscale reaction arrays to rapidly test different catalysts, ligands, solvents, and bases to find the optimal conditions for a specific transformation. scienceintheclassroom.orgacs.org

This integration of automated synthesis and rapid screening represents a paradigm shift, moving from the targeted synthesis of a few compounds to the discovery-oriented creation and evaluation of vast chemical libraries. scienceintheclassroom.org

Q & A

Q. What are the optimal synthetic routes for preparing 3,6-Dichloropyridazine-4-carbonyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting from pyridazine derivatives. A common method includes chlorination of pyridazine intermediates followed by carbonyl chloride formation. For example, describes using this compound as a precursor in a palladium-catalyzed reaction. Key optimization parameters include:

- Temperature control : Reactions often require inert atmospheres (e.g., nitrogen) and heating (60–80°C) to avoid decomposition.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in coupling reactions.

- Solvent systems : Dichloromethane (DCM) or ethyl acetate are preferred for solubility and stability .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer: Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify chlorine substitution patterns and carbonyl resonance (δ ~170 ppm for carbonyl chloride).

- Mass spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+Cl]⁻ at m/z 228.96 for C₅HCl₂N₂O).

- IR spectroscopy : A strong absorption band near 1770 cm⁻¹ confirms the carbonyl chloride group.

highlights Agilent Q-TOF systems for high-resolution mass spectrometry .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

Answer:

- Storage : Under nitrogen at –20°C to prevent hydrolysis.

- Handling : Use anhydrous conditions and gloveboxes to avoid moisture.

- Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal, as per protocols for chlorinated compounds .

Advanced Research Questions

Q. How does the reactivity of this compound compare with analogous pyridazine derivatives in nucleophilic substitution reactions?

Answer: The compound’s dual chlorine atoms and electron-deficient pyridazine ring enhance electrophilicity. Key differences:

- Regioselectivity : Chlorine at the 3-position is more reactive toward amines (e.g., in amide coupling), while the 6-position reacts preferentially with alcohols (e.g., esterification).

- Kinetic vs. thermodynamic control : Steric effects dominate in bulky nucleophiles, as shown in for palladium-catalyzed alkoxycarbonylation .

Q. What strategies resolve contradictory data in spectroscopic analysis of reaction intermediates involving this compound?

Answer:

Q. How can computational methods predict the binding affinity of this compound derivatives with biological targets?

Answer:

- Molecular docking (AutoDock/Vina) : Screen derivatives against enzyme active sites (e.g., kinases or proteases).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

highlights molecular docking studies for pyridazine-carboxylic acid derivatives interacting with metabolic enzymes .

Q. What are the challenges in scaling up reactions involving this compound while maintaining yield and purity?

Answer:

- Solvent scalability : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reactions.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from toluene).

- Byproduct minimization : Optimize stoichiometry (e.g., 1.2 eq. nucleophile) to reduce di-adduct formation .

Methodological and Data Analysis Questions

Q. How are kinetic studies designed to evaluate the hydrolysis stability of this compound in aqueous media?

Answer:

Q. What statistical approaches are used to analyze discrepancies in biological activity data for derivatives of this compound?

Answer:

- ANOVA : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends.

- Error analysis : Apply Grubbs’ test to identify outliers in replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.